molecular formula C14H19FN6O2 B1412823 tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate CAS No. 2096987-10-7

tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate

货号: B1412823
CAS 编号: 2096987-10-7
分子量: 322.34 g/mol
InChI 键: YLXUCVYWWLMFJZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate is a fluorinated [1,2,4]triazolo[4,3-c]pyrimidine piperazine derivative of significant interest in medicinal chemistry and drug discovery. The compound's core structure, featuring a piperazine ring, is a privileged scaffold in numerous biologically active molecules and FDA-approved drugs, often employed to optimize pharmacokinetic properties and serve as a key structural element for arranging pharmacophoric groups . The 8-fluoro substitution on the triazolopyrimidine heterocycle is a common strategic modification in ligand design, potentially enhancing target affinity and metabolic stability . This reagent is a protected synthon (Boc-protected); the piperazine nitrogen is safeguarded, allowing for selective deprotection under mild acidic conditions to generate the free piperazine intermediate. This secondary amine is a crucial handle for further functionalization, enabling researchers to rapidly build complex molecular libraries for structure-activity relationship (SAR) studies . Its primary research application lies in the synthesis of novel chemical entities targeting central nervous system (CNS) disorders, given that piperazine derivatives are extensively investigated for their antianxiety and antidepressant-like effects, often mediated through serotonergic pathways such as 5-HT1A receptor stimulation . Furthermore, the triazolopyrimidine moiety is a known pharmacophore in the development of ligands for adenosine receptors (A1 and A2A), which are implicated in neurodegenerative conditions like Parkinson's disease and in cancer immunotherapy . As a versatile building block, this compound facilitates the exploration of new therapeutic agents in these critical areas of biomedical research.

属性

IUPAC Name

tert-butyl 4-(8-fluoro-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN6O2/c1-14(2,3)23-13(22)20-6-4-19(5-7-20)12-16-8-10(15)11-18-17-9-21(11)12/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXUCVYWWLMFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C3=NN=CN32)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of the 8-Fluorotriazolo[4,3-c]pyrimidine Intermediate

  • The fluorinated triazolopyrimidine core is typically synthesized via cyclization reactions starting from fluorinated pyrimidine derivatives.
  • A common approach uses a fluorinated pyrimidine precursor (e.g., 8-fluoropyrimidine derivatives) that undergoes cyclization with hydrazine or azide sources to form the triazole ring fused to the pyrimidine.
  • Fluorination can be introduced either by:
    • Direct fluorination of the pyrimidine ring using electrophilic fluorinating agents.
    • Use of commercially available fluorinated pyrimidine building blocks.

Coupling with Piperazine

  • The key step involves the nucleophilic substitution or cross-coupling of the fluorinated triazolopyrimidine at the 5-position with the piperazine nitrogen.
  • The piperazine is often used as tert-butyl piperazine-1-carboxylate , which protects one nitrogen and leaves the other free for coupling.
  • Typical conditions include:
    • Use of polar aprotic solvents such as DMF or toluene.
    • Base catalysts like potassium carbonate or triethylamine.
    • Elevated temperatures (80–120 °C) to promote substitution.
  • Alternatively, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can be employed if halogenated triazolopyrimidine precursors are used.

Protection/Deprotection Steps

  • The tert-butyl carbamate protecting group is introduced before or after coupling depending on the synthetic route.
  • Protection is commonly achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
  • Deprotection (if needed) is performed under acidic conditions such as trifluoroacetic acid treatment.

Representative Synthetic Procedure (Based on Patent WO2023006013A1 and Related Literature)

Step Reagents/Conditions Description Yield/Notes
1 Fluorinated pyrimidine precursor + hydrazine hydrate Cyclization to form 8-fluorotriazolo[4,3-c]pyrimidine core Moderate to high yield
2 tert-Butyl piperazine-1-carboxylate + triazolopyrimidine (halogenated or activated) + K2CO3 + DMF, 100 °C Nucleophilic substitution or Pd-catalyzed amination 70–90% yield
3 Purification by preparative HPLC or column chromatography Isolation of pure tert-butyl 4-(8-fluorotriazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate High purity (>95%)

Detailed Research Findings and Optimization Notes

  • Solvent choice : DMF and toluene are preferred for their ability to dissolve both heterocycles and amines, facilitating coupling reactions.
  • Base selection : Potassium carbonate is commonly used for its mildness and effectiveness in promoting nucleophilic substitution.
  • Temperature control : Elevated temperatures accelerate coupling but must be balanced against potential decomposition of sensitive fluorinated heterocycles.
  • Purification techniques : Preparative HPLC is often employed to achieve high purity, especially important for pharmaceutical intermediates.
  • Yield considerations : Yields vary depending on precursor purity and reaction scale but typically range from 70% to 95%.

Comparative Table of Preparation Approaches

Aspect Nucleophilic Substitution Pd-Catalyzed Amination One-Pot Click Chemistry (Related Triazole Synthesis)
Starting materials Halogenated triazolopyrimidine + piperazine Halogenated triazolopyrimidine + piperazine + Pd catalyst Alkyne + azide derivatives
Reaction conditions Base, DMF or toluene, 80–120 °C Pd catalyst, base, inert atmosphere, 60–100 °C CuI catalyst, DMF, room temp to 0 °C
Advantages Simple, cost-effective High selectivity, mild conditions Rapid, high yield, mild conditions
Disadvantages Requires activated halogenated precursors Expensive catalyst, sensitive to air/moisture Mostly for 1,2,3-triazole, may not apply directly to pyrimidine fusion

化学反应分析

Types of Reactions

tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

科学研究应用

Chemistry

In chemistry, tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its fluorinated triazolopyrimidine core is particularly useful for probing enzyme active sites and receptor binding pockets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

作用机制

The mechanism of action of tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorinated triazolopyrimidine core can form strong hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of their biological functions. The piperazine moiety can enhance the compound’s binding affinity and selectivity.

相似化合物的比较

Structural Analogues

The compound’s structural analogs can be categorized based on modifications to the triazolopyrimidine core, substituents on the piperazine ring, or variations in the Boc group. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Similarity Score* Source
tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate 2096987-10-7 C₁₄H₁₉FN₆O₂ 322.34 Reference compound
5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine 1417360-98-5 C₅H₂ClFN₄ 172.55 Chlorine substituent; lacks piperazine-Boc
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate 634468-96-5 C₁₃H₁₈BrN₅O₂ 364.21 Bromopyrimidine instead of triazolopyrimidine 0.63
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate 1201923-48-9 C₁₆H₂₁F₃N₄O₂ 358.36 Trifluoromethylphenyl substituent 0.67
tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate C₁₈H₂₁F₃N₄O₄ 414.39 Oxadiazole and trifluoromethoxyphenyl groups

*Similarity scores (0–1) are derived from structural alignment algorithms .

Key Observations :

  • Triazolopyrimidine vs.
  • Fluorine vs. Chlorine : The fluorine atom in the target compound enhances metabolic stability compared to chlorine analogs, as seen in 5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine .
  • Trifluoromethyl Groups: Compounds like tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate exhibit increased lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .

Physicochemical Properties

Property Target Compound tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-oxadiazol-3-yl}piperazine-1-carboxylate
Molecular Weight 322.34 364.21 414.39
LogP* ~2.1 (estimated) ~2.5 ~3.0
Solubility (mg/mL) Moderate (Boc group enhances) Low (bromine reduces) Very low (trifluoromethoxy group)
Melting Point Not reported Not reported 96–100°C (crystal structure-dependent)

*Calculated using fragment-based methods.

Key Observations :

  • The Boc group in the target compound improves solubility compared to non-Boc analogs .
  • Bulkier substituents (e.g., trifluoromethoxyphenyl in ) increase molecular weight and logP, reducing solubility but enhancing lipid bilayer penetration.

生物活性

tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a piperazine ring and a fluorinated triazolo-pyrimidine moiety, which enhances its lipophilicity and biological activity.

  • Molecular Formula : C₁₄H₁₉F₁N₆O₂
  • Molecular Weight : 322.34 g/mol
  • CAS Number : 2096987-10-7
  • MDL Number : MFCD30720817

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of enzymes involved in cancer progression. Notably, it has been shown to modulate pathways related to cyclin-dependent kinases (CDKs), making it a potential candidate for cancer therapeutics.

The compound interacts with specific protein targets involved in cell cycle regulation. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. The presence of the fluoro group enhances its binding affinity and selectivity towards biological targets compared to structurally similar compounds.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructureKey Features
tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylateC₁₃H₂₀N₄O₂Lacks the triazole moiety; lower biological activity
tert-Butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylateC₂₀H₂₃FN₄O₃Contains a fluorobenzoyl group; different target profile
tert-Butyl 4-(8-chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylateC₁₄H₁₉ClN₆O₂Chlorine substitution instead of fluorine; varied pharmacokinetics

Case Studies and Research Findings

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Studies have demonstrated that this compound effectively inhibits CDK activity in various cancer cell lines. This inhibition leads to cell cycle arrest and apoptosis in tumor cells.
  • Selectivity Profiles : The compound has been evaluated for its selectivity towards human adenosine receptors. It exhibits dual ligand behavior towards hA_1 and hA_2A receptors, which is significant for developing therapies targeting these receptors in various diseases.
  • Fluorinated Compounds in Drug Development : The incorporation of fluorine into the compound's structure enhances its metabolic stability and bioavailability. Research shows that fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.

常见问题

Q. What are the standard synthetic routes for preparing tert-butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl piperazine-1-carboxylate derivatives with halogenated heterocycles (e.g., 5-bromo-2-chloropyrimidine) under reflux in 1,4-dioxane with potassium carbonate as a base. Yields range from 78% to 88.7% depending on reaction time and temperature . Purification often employs silica gel chromatography or recrystallization using solvents like dichloromethane/hexane .

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

  • NMR spectroscopy : To verify substituent positions and piperazine ring integrity.
  • X-ray crystallography : For absolute configuration determination, as seen in related piperazine-triazole derivatives .
  • Mass spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS for fragmentation patterns) .
  • HPLC : For purity assessment (>95% purity is typical in research-grade batches) .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the introduction of the fluoro-triazolopyrimidine moiety?

Regioselectivity challenges arise due to competing substitution sites on the pyrimidine ring. Strategies include:

  • Temperature control : Lower temperatures (e.g., 20°C) favor selective substitution at the 5-position .
  • Protecting group chemistry : Boc-protected piperazine enhances nucleophilicity at the desired nitrogen .
  • Catalytic systems : Transition metal catalysts (e.g., Pd) may improve coupling efficiency in complex heterocycles, though this requires further validation for fluorinated analogs .

Q. How does the fluorine atom influence the compound’s physicochemical and biological properties?

Fluorine enhances metabolic stability and lipophilicity, improving membrane permeability. Computational studies (e.g., LogP calculations) predict increased bioavailability compared to non-fluorinated analogs. The electron-withdrawing effect of fluorine may also modulate binding affinity to biological targets like kinases or GPCRs .

Q. What analytical methods resolve contradictions in reported synthetic yields (e.g., 78% vs. 88.7%)?

Yield discrepancies often stem from:

  • Reaction time : Extended reflux durations (12 hours vs. 4 hours) improve conversion but risk side reactions .
  • Purification techniques : Column chromatography vs. recrystallization impacts recovery rates .
  • Starting material quality : Impurities in halogenated pyrimidines (e.g., 5-bromo-2-chloropyrimidine) reduce effective molarity .

Methodological Challenges

Q. How can researchers address low solubility during in vitro assays?

Solubility issues are common due to the compound’s hydrophobic tert-butyl and aromatic groups. Solutions include:

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
  • Nanoformulation : Liposomal encapsulation improves aqueous dispersion .
  • Derivatization : Introducing polar groups (e.g., hydroxyls) at non-critical positions .

Q. What are the best practices for stability testing under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS.
  • Light sensitivity : Store in amber vials to prevent photodegradation of the triazole ring .
  • Long-term storage : Lyophilization at -20°C preserves stability for >6 months .

Biological and Mechanistic Inquiries

Q. What in silico tools predict the compound’s target interactions?

Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) are used to simulate binding to enzymes like phosphodiesterases or kinases. The piperazine moiety often interacts with acidic residues (e.g., Asp/Glu), while the triazolopyrimidine ring engages in π-π stacking .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Focus on modifying:

  • Piperazine substituents : Replace tert-butyl with acyl or sulfonyl groups to alter steric effects.
  • Triazole ring : Introduce methyl or cyano groups to probe electronic effects on bioactivity .
  • Fluorine position : Compare 8-fluoro vs. 6-fluoro analogs for selectivity profiling .

Data Interpretation and Validation

Q. How to reconcile conflicting bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. Mitigation strategies:

  • Standardize protocols : Use validated cell lines (e.g., HEK293 for kinase assays) and controls.
  • Reproduce synthesis : Ensure batch-to-batch consistency via NMR and HPLC .
  • Meta-analysis : Cross-reference data with structurally related compounds (e.g., pyrazolo-pyrimidine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。